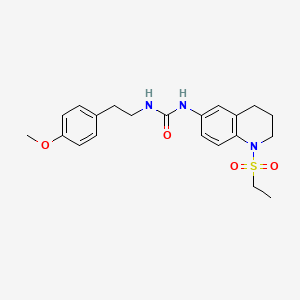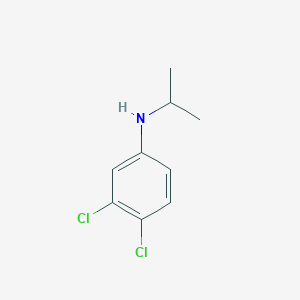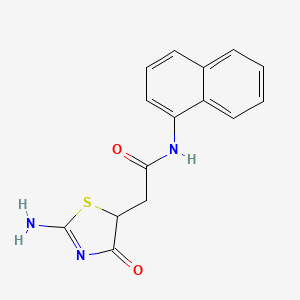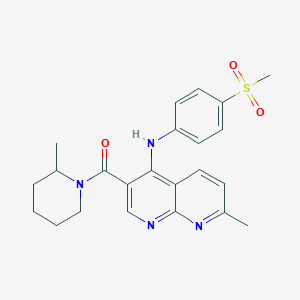
1-(1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Neuropharmacology and Cognitive Disorders
Research has delved into serotonin 5-HT(6) receptor antagonists for their potential in treating cognitive disorders. The structural analogs and modifications of compounds, including sulfonamide linkages and quinoline systems, highlight the ongoing efforts in improving brain penetration and therapeutic efficacy (Russell & Dias, 2002).
Environmental Science and Organic Pollutant Degradation
Enzymatic approaches utilizing redox mediators have shown promise in degrading recalcitrant organic pollutants. This includes the use of specific enzymes in conjunction with redox mediators to enhance the degradation efficiency of pollutants in wastewater, demonstrating the compound's potential applicability in environmental remediation (Husain & Husain, 2007).
Chemotherapy and Anticancer Research
Trabectedin (ET-743) is an example of a marine-derived compound used in treating cancer, characterized by a unique mechanism of action involving interactions with the DNA minor groove. This indicates the potential for compounds with complex structures, such as the one , to serve as templates for developing novel anticancer agents (D’Incalci & Galmarini, 2010).
Drug Development for Infectious Diseases
Research on urease inhibitors showcases the therapeutic potential of targeting specific enzymes to treat infections caused by bacteria such as Helicobacter pylori. This suggests the importance of understanding enzyme inhibition in developing treatments for gastric and urinary tract infections (Kosikowska & Berlicki, 2011).
Electrochemical Technology
The use of haloaluminate room-temperature ionic liquids in electroplating and energy storage highlights the diverse applications of specialized chemical compounds in both industrial processes and the development of energy storage technologies (Tsuda, Stafford, & Hussey, 2017).
特性
IUPAC Name |
1-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-3-[2-(4-methoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S/c1-3-29(26,27)24-14-4-5-17-15-18(8-11-20(17)24)23-21(25)22-13-12-16-6-9-19(28-2)10-7-16/h6-11,15H,3-5,12-14H2,1-2H3,(H2,22,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKKXZLLIOSQULK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)NCCC3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenethyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-((5-(methylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2363734.png)

![4-[6-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl]morpholine](/img/structure/B2363736.png)
![3-amino-N-[2-chloro-6-(difluoromethoxy)-4-(heptafluoropropan-2-yl)phenyl]-2-fluorobenzamide](/img/structure/B2363737.png)



![(5S,6S)-7,7-Dioxo-7lambda6-thia-1-azabicyclo[3.2.1]octane-6-carboxylic acid](/img/structure/B2363746.png)

![2-[2-[(2-anilino-2-oxoethyl)thio]-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2363748.png)

![2-Propan-2-yl-1-[1-(2-pyrazol-1-ylethyl)azetidin-3-yl]benzimidazole](/img/structure/B2363751.png)
![3-[(4-benzoylpiperidin-1-yl)carbonyl]-6-methyl[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2363752.png)
